Cas no 35688-72-3 (2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester)
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid,2-cyano-3-(2-naphthalenyl)-, ethyl ester
- 2-CYANO-3-NAPHTHALEN-2-YL-ACRYLIC ACID ETHYL ESTER
- ethyl (Z)-2-cyano-3-naphthalen-2-ylprop-2-enoate
- 2-Cyan-3-[1]naphthyl-buttersaeure-hydrazid
- 2-Cyan-3-[2]naphthyl-acrylsaeure-aethylester
- 2-Cyan-3-< 1> naphthyl-buttersaeure-hydrazid
- 2-Cyan-3-< 2> naphthyl-acrylsaeure-ethylester
- 2-cyano-3-[2]naphthyl-acrylic acid ethyl ester
- AC1L7VT8
- NSC248891
- 35688-72-3
- NSC121230
- 2-Propenoic acid,2-cyano-3-(2-naphthalenyl)-,ethyl ester
- Z44297901
- AKOS005257071
- MFCD07021289
- Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate
- NSC-121230
- 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester
-
- MDL: MFCD07021289
- Inchi: 1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3/b15-10-
- InChI Key: OCPOYALXTVXRED-GDNBJRDFSA-N
- SMILES: O(CC)C(/C(/C#N)=C\C1C=CC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 251.09469
- Monoisotopic Mass: 251.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 50.1Ų
Experimental Properties
- PSA: 50.09
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C190040-50mg |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 50mg |
$ 165.00 | 2022-06-06 | ||
| TRC | C190040-100mg |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 100mg |
$ 275.00 | 2022-06-06 | ||
| abcr | AB424563-1 g |
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate |
35688-72-3 | 1g |
€467.00 | 2023-04-24 | ||
| abcr | AB424563-5 g |
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate |
35688-72-3 | 5g |
€935.60 | 2023-04-24 | ||
| abcr | AB424563-10 g |
Ethyl (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enoate |
35688-72-3 | 10g |
€1177.00 | 2023-04-24 | ||
| A2B Chem LLC | AF70113-1g |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 95+% | 1g |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AF70113-2g |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 95+% | 2g |
$1123.00 | 2024-04-20 | |
| A2B Chem LLC | AF70113-5g |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 95+% | 5g |
$1573.00 | 2024-04-20 | |
| A2B Chem LLC | AF70113-10g |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 95+% | 10g |
$1955.00 | 2024-04-20 | |
| A2B Chem LLC | AF70113-25g |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester |
35688-72-3 | 95+% | 25g |
$2855.00 | 2024-04-20 |
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester Suppliers
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester
Introduction to 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (CAS No. 35688-72-3) and Its Emerging Applications in Chemical Biology
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, identified by the chemical compound identifier CAS No. 35688-72-3, is a versatile intermediate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its cyano and naphthalene substituents, exhibits unique structural and functional properties that make it a valuable building block for the synthesis of biologically active molecules.
The molecular structure of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester consists of an acrylic acid ethyl ester moiety linked to a naphthalene ring, with a cyano group attached at the third position. This configuration imparts both reactivity and stability, making it suitable for various synthetic transformations. The presence of the cyano group enhances its utility in nucleophilic addition reactions, while the naphthalene ring contributes to hydrophobic interactions, which are critical in drug design and delivery systems.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from aromatic heterocycles. Among these, compounds containing the naphthalene scaffold have shown promise in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The cyano functional group further enhances the pharmacological potential by allowing modifications that can fine-tune binding affinity and metabolic stability.
One of the most compelling applications of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways. For instance, studies have demonstrated its utility in developing inhibitors for kinases and proteases, which are key players in cellular signaling cascades. The acrylic acid ethyl ester group can be readily converted into other functionalities, such as carboxylic acids or amides, enabling the creation of diverse pharmacophores.
The role of naphthalene derivatives in medicinal chemistry cannot be overstated. These compounds often exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to their benzene-based counterparts. The rigid aromatic system of naphthalene provides a stable framework for drug molecules, while its ability to engage in π-stacking interactions with biological targets enhances binding affinity. This has led to several patents and clinical trials involving naphthalene-based drugs.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester. Molecular modeling techniques allow researchers to predict the binding modes of these molecules to target proteins with high accuracy. This has enabled the rapid design of analogs with improved efficacy and reduced side effects. For example, virtual screening algorithms have been employed to identify derivatives of this compound that exhibit stronger inhibition against specific enzymes.
The cyano group in 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester also plays a crucial role in modulating drug metabolism. Cyano-substituted compounds often exhibit prolonged half-lives due to their resistance to enzymatic degradation. This property is particularly valuable in drugs that require sustained release or delayed clearance from the body. Additionally, the cyano group can be oxidized to form carboxylic acids or reduced to form amine derivatives, providing multiple avenues for structural diversification.
In conclusion, 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester (CAS No. 35688-72-3) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features—combining an acrylic acid ethyl ester moiety with a naphthalene ring and a cyano substituent—make it a versatile intermediate for synthetic chemistry. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is likely to grow even further.
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